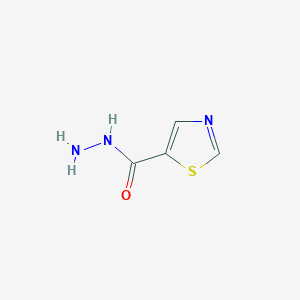

Thiazole-5-carbohydrazide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAGFBYMIAMVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332842 | |

| Record name | Thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-37-8 | |

| Record name | 5-Thiazolecarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101257-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiazole 5 Carbohydrazide and Its Derivatives

Classical Synthetic Routes to the Thiazole (B1198619) Core

The construction of the thiazole ring is a well-established area of heterocyclic chemistry, with several classical methods being widely employed. These methods typically involve the reaction of a sulfur-containing nucleophile with a three-carbon electrophilic component.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is the most prominent and versatile method for the synthesis of thiazole derivatives. nih.govwikipedia.orgchemhelpasap.comsynarchive.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.govwikipedia.orgchemhelpasap.com This reaction is known for its simplicity and high yields. chemhelpasap.combepls.com The mechanism initiates with an S-nucleophilic attack of the thioamide on the α-halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring. researchgate.netyoutube.com

Various adaptations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and introduce a wide range of functional groups onto the thiazole core. bepls.commdpi.com For instance, the use of microwave irradiation has been shown to accelerate the reaction significantly. nih.gov One-pot, multi-component procedures have also been developed, allowing for the synthesis of complex thiazole derivatives in a single step from simple starting materials. mdpi.com An example is the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and substituted benzaldehydes in the presence of a reusable catalyst. mdpi.com

The Holzapfel-Meyers-Nicolaou modification of the Hantzsch synthesis provides a stereoselective route to functionalized thiazoles. researchgate.net This method involves the cyclocondensation of a thioamide with an α-halocarbonyl under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated using trifluoroacetic anhydride (B1165640) and pyridine. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |

| α-Haloketone | Thioamide | Heat | Thiazole | nih.govwikipedia.orgchemhelpasap.com |

| 2-Bromoacetophenone | Thiourea | Methanol, Heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| α-Chloroglycinates | Thioamide derivatives | Basic conditions, TFAA, Pyridine, TEA | 5-Acylamino-1,3-thiazoles | researchgate.net |

Reactions Involving α-Halo Carbonyl Compounds and Thioamides/Thiosemicarbazides

The reaction between α-halo carbonyl compounds and various sulfur-containing nucleophiles, such as thioamides and thiosemicarbazides, is a cornerstone of thiazole synthesis. nih.govorientjchem.org This reaction provides a direct and efficient route to a wide array of substituted thiazoles. The nature of the substituents on both the α-halo carbonyl and the thioamide/thiosemicarbazide (B42300) determines the substitution pattern of the resulting thiazole ring.

For example, the reaction of phenacyl bromide or chloroacetone (B47974) with thiosemicarbazone derivatives leads to the formation of 1,3-thiazoline derivatives. researchgate.net Similarly, one-pot reactions of pyrazole (B372694) 4-carbaldehydes, thiosemicarbazides, and α-haloketones have been utilized to synthesize 2,4-disubstituted thiazolyl pyrazole derivatives. mdpi.com Kinetic studies of the reaction between α-halo ketones and thioamides have shown that the reaction follows second-order kinetics. orientjchem.orgresearchgate.net

| α-Halo Carbonyl Compound | Sulfur Nucleophile | Product | Reference(s) |

| Phenacyl bromide | Thiosemicarbazone | 1,3-Thiazoline derivative | researchgate.net |

| Chloroacetone | Thiosemicarbazone | 1,3-Thiazoline derivative | researchgate.net |

| α-Haloketones | Thiosemicarbazides | 2,4-Disubstituted thiazoles | mdpi.com |

Synthesis of Thiazole-5-carbohydrazide Precursors

The synthesis of this compound requires the initial preparation of a suitable precursor, typically a thiazole-5-carboxylate ester. This ester is then converted to the desired carbohydrazide (B1668358).

Esterification Reactions for Thiazole-5-carboxylates

Thiazole-5-carboxylate esters are commonly synthesized via the Hantzsch thiazole synthesis using an α-halo-β-ketoester as the carbonyl component. For instance, the reaction of a thioamide with ethyl 2-chloroacetoacetate yields the corresponding ethyl thiazole-5-carboxylate. nih.gov Another approach involves the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides, which affords thiazole-5-carboxylate esters in moderate yields. researchgate.net

Furthermore, direct esterification of a pre-formed thiazole-5-carboxylic acid can be employed. For example, 5-methoxy-1H-indole-2-carboxylic acid can be esterified using ethanol (B145695) and a catalytic amount of sulfuric acid to produce the corresponding ethyl ester. mdpi.com

| Starting Material(s) | Reagents | Product | Reference(s) |

| Thioamide, Ethyl 2-chloroacetoacetate | - | Ethyl thiazole-5-carboxylate | nih.gov |

| Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, Thioamide | Acetonitrile, Trifluoroacetic acid, Photolysis | Thiazole-5-carboxylate ester | researchgate.net |

| 5-Methoxy-1H-indole-2-carboxylic acid | Ethanol, Sulfuric acid | Ethyl 5-methoxy-1H-indole-2-carboxylate | mdpi.com |

Conversion of Esters to Hydrazides via Hydrazine (B178648) Hydrate (B1144303)

The most common and efficient method for converting thiazole-5-carboxylate esters to this compound is through reaction with hydrazine hydrate. nih.govmdpi.com This nucleophilic acyl substitution reaction, often referred to as hydrazinolysis, typically proceeds in good yield by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent such as ethanol. nih.gov

For example, ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate is converted to 2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide in 80% yield by reacting it with hydrazine hydrate in absolute ethanol. nih.gov Similarly, 5-methoxy-1H-indole-2-carbohydrazide is obtained in high yields from its corresponding ethyl ester via hydrazinolysis. mdpi.com

| Thiazole-5-carboxylate Ester | Reagent | Solvent | Product | Yield | Reference(s) |

| Ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate | Hydrazine hydrate | Absolute ethanol | 2-(4-Trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide | 80% | nih.gov |

| Ethyl 5-methoxy-1H-indole-2-carboxylate | Hydrazine hydrate | Reflux | 5-Methoxy-1H-indole-2-carbohydrazide | High | mdpi.com |

| Ethyl 2,4-dimethylthiazole-5-carboxylate | Hydrazine hydrate | - | 2,4-Dimethyl-thiazole-5-carbohydrazide | 82.1% | chemicalbook.com |

Derivatization Strategies of this compound

The carbohydrazide moiety of this compound is a versatile functional group that can be readily derivatized to synthesize a variety of other heterocyclic systems and Schiff bases.

The condensation of this compound with various aldehydes and ketones is a straightforward method to produce the corresponding Schiff bases (hydrazones). nih.govnih.gov For example, reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)this compound with differently substituted benzaldehydes yields a series of N'-benzylidene-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazides in good yields. nih.gov

Furthermore, the carbohydrazide group can be used as a synthon for the construction of other five-membered heterocyclic rings. For instance, new pyrazole derivatives can be synthesized from thiazole-containing precursors. mdpi.comnih.govnih.govorganic-chemistry.org Cyclization of N-thiocarbamoylpyrazole derivatives, which can be derived from reactions involving thiosemicarbazide, can lead to the formation of pyrazolothiazole systems. nih.gov

Additionally, the reaction of this compound with carbon disulfide in the presence of a base, followed by treatment with an appropriate electrophile, can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| This compound | Substituted Aldehydes | Schiff Bases (Hydrazones) | nih.govnih.gov |

| This compound | α,β-Unsaturated Ketones, Hydrazine Hydrate | Pyrazole Derivatives | nih.gov |

| This compound | Carbon Disulfide, Base, Electrophile | 1,3,4-Thiadiazole Derivatives | nih.gov |

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones

The condensation of carbohydrazides with aldehydes and ketones is a fundamental reaction for the synthesis of hydrazones, a class of compounds characterized by the >C=N-NH-C(=O)- functional group. mdpi.comrsc.org This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

Acyl-hydrazones are a prominent class of hydrazones synthesized from carbohydrazides. The general procedure for their synthesis involves reacting a thiazole-carbohydrazide with various substituted aldehydes or ketones. nih.govresearchgate.net This reaction is commonly carried out by refluxing the reactants in a solvent such as absolute ethanol. nih.gov Often, a catalytic amount of a strong acid, like concentrated sulfuric acid, is added to facilitate the dehydration step. nih.govresearchgate.net This method has been successfully employed to synthesize new series of acyl-hydrazone derivatives by condensing the acyl hydrazide of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid with different substituted aldehydes. researchgate.net

The reaction of 4-methyl-2-(4-(trifluoromethyl)phenyl)this compound with a variety of substituted benzaldehydes yields the corresponding acyl-hydrazones in good to excellent yields, ranging from 70% to 99%. nih.gov

Table 1: Examples of Synthesized Acyl-Hydrazones from 4-methyl-2-(4-(trifluoromethyl)phenyl)this compound nih.gov

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| N′-(2-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)this compound | 98 | 289 |

| N′-(4-bromobenzylidene)-4-methyl-2-(4-(trifluoromethyl) phenyl) this compound | Not Specified | Not Specified |

Hydrazide-hydrazones are a specific subclass of hydrazones that can be synthesized and utilized for the creation of various heterocyclic compounds. mdpi.com The synthesis can be initiated from a carbohydrazide precursor which reacts with another carbonyl-containing compound. For instance, a series of novel thiazole derivatives were prepared starting from the reaction of 2-amino-4-methylthiazole-5-carboxylate with hydrazine hydrate to obtain the corresponding carbohydrazide. ijpsr.com This carbohydrazide was then reacted with various aldehydes to form hydrazone adducts. ijpsr.com These hydrazide-hydrazone intermediates are valuable in themselves and can be used in subsequent reactions to build more complex molecular architectures. mdpi.com

Cyclo-condensation Reactions to Form Fused Heterocycles

The hydrazone derivatives obtained from this compound are valuable intermediates for the synthesis of various fused heterocyclic systems. Through cyclo-condensation reactions, the linear hydrazone structure can be transformed into stable five-membered rings, such as pyrazoles, oxadiazoles, and thiadiazoles. These reactions typically involve intramolecular cyclization with the elimination of a small molecule like water or hydrogen sulfide, often promoted by specific reagents or reaction conditions.

Pyrazole derivatives containing a thiazole moiety have been synthesized through various routes. mdpi.com One common method involves the reaction of chalcones with hydrazine derivatives. nih.gov Although direct synthesis from this compound is less commonly detailed, analogous synthetic strategies are applicable. For example, pyrazole derivatives are often synthesized by the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.com Another approach involves the cycloaddition reaction of sydnones with alkynes to yield substituted pyrazoles. nih.gov The synthesis of new heterocyclic compounds containing both pyrazole and thiazole moieties has been achieved through condensation reactions, highlighting the interoperability of these heterocyclic systems. nih.gov

Table 2: General Methods for Pyrazole Synthesis

| Reactants | Product | Reaction Type |

|---|---|---|

| 1,3-Diketones + Hydrazine derivatives | Polysubstituted pyrazoles | Condensation |

| Chalcones + Hydrazine hydrate | 3,5-Diaryl-1H-pyrazoles | Condensation/Dehydration |

| Sydnones + Alkynes | Substituted pyrazoles | Cycloaddition |

1,3,4-Oxadiazoles are a significant class of five-membered heterocycles that can be synthesized from carbohydrazide precursors. ijper.orgorganic-chemistry.org A key synthetic route involves the cyclization of N'-benzylidene carbohydrazides, which are acyl-hydrazones derived from the condensation of a carbohydrazide with an aldehyde. connectjournals.com Specifically, 2-(4-chlorophenyl)-4-methylthis compound can be reacted with aromatic aldehydes to form thiazolyl benzylidine carbohydrazides. connectjournals.com These intermediates then undergo cyclization with dehydrating agents like acetic anhydride to yield the corresponding thiazolyl 1,3,4-oxadiazole (B1194373) derivatives. connectjournals.com This cyclodehydration step is a common and effective method for forming the oxadiazole ring. luxembourg-bio.com Other reagents, such as phosphorus oxychloride, can also be used to effect this transformation. ijper.org

Table 3: Synthesis of Thiazolyl 1,3,4-Oxadiazole Derivatives connectjournals.com

| Precursor | Reagent | Product |

|---|---|---|

| Thiazolyl benzylidine carbohydrazides | Acetic Anhydride | 1-(5-(2-(4-chlorophenyl)-4-methylthiazole-5-yl)-2-phenyl-1,3,4-oxadiazole-(2H)-yl) ethanones |

| Thiazolyl benzylidine carbohydrazides | Propionic Anhydride | 1-(5-(2-(4-chlorophenyl)-4-methylthiazole-5-yl)-2-phenyl-1,3,4-oxadiaole-(2H)-yl) propanones |

Thiadiazole rings can also be synthesized from this compound derivatives. A common strategy involves the conversion of the carbohydrazide into a thiosemicarbazide intermediate. This is achieved by reacting the carbohydrazide with an isothiocyanate. nih.gov The resulting thiosemicarbazide can then be cyclized. For example, acid-catalyzed condensation of a carbohydrazide with thiosemicarbazide can yield thiosemicarbazone derivatives, which are subsequently cyclized using reagents like acetic anhydride to afford 4,5-dihydro-1,3,4-thiadiazolyl derivatives. nih.gov

Another method involves the reaction of the acid hydrazide with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide, followed by heating. This leads to the formation of a potassium dithiocarbazinate salt, which upon reaction with hydrazine hydrate, can cyclize to form 4-amino-5-mercapto-1,2,4-triazoles, but variations of this can lead to thiadiazoles. A more direct route to 1,3,4-thiadiazoles involves refluxing an N-formyl acid hydrazide with a thionating agent like phosphorus pentasulfide. nih.gov

Synthesis of Thiazolidinone Derivatives

Thiazolidin-4-ones are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of thiazolidinone derivatives from this compound typically proceeds through a two-step sequence. First, the this compound is condensed with an appropriate aldehyde or ketone to form a Schiff base (a hydrazone). This intermediate is then cyclized with thioglycolic acid to yield the desired 3-amino-4-thiazolidinone derivative.

A specific example involves the synthesis of 3-[[(6-methylimidazo[2,1-b]thiazole-5-yl)carbonyl]amino]-4-thiazolidinone. nih.gov In this multi-step synthesis, a derivative of this compound is first elaborated into the imidazo[2,1-b]thiazole (B1210989) system, and the resulting carbohydrazide is then condensed with an aldehyde and subsequently cyclized with a mercaptoalkanoic acid to form the thiazolidinone ring. nih.gov The general reaction scheme for the cyclocondensation of hydrazones with thioglycolic acid is a well-established method for the preparation of 4-thiazolidinones. actascientific.com

Table 1: Synthesis of Thiazolidinone Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Hydrazone derivative of a this compound | Thioglycolic acid | 2,3-disubstituted-4-thiazolidinone | actascientific.comhilarispublisher.com |

Synthesis of Pyrazine (B50134) Derivatives

Pyrazine derivatives are another important class of nitrogen-containing heterocycles. The synthesis of pyrazine derivatives from this compound can be achieved through condensation with 1,2-dicarbonyl compounds. A notable green chemistry approach for this transformation involves the dehydrative-cyclocondensation of a thiazole carbohydrazide with active methylene (B1212753) compounds or anhydrides. nih.gov This reaction can be efficiently carried out using a solvent-drop grinding technique, which is an environmentally friendly method. nih.gov

The general mechanism for pyrazine formation involves the reaction of a compound containing a hydrazine or amine functionality with an α-dicarbonyl compound, leading to a dihydropyrazine (B8608421) intermediate that subsequently oxidizes to the aromatic pyrazine ring. nih.gov

Table 2: Synthesis of Pyrazine Derivatives from this compound

| This compound Derivative | Co-reactant | Method | Product | Reference |

|---|---|---|---|---|

| 4-Methyl-2-phenylthis compound | Active methylene compounds/anhydrides | Solvent-drop grinding | Pyrazine derivative | nih.gov |

Formation of Carboxamide Derivatives

The carbohydrazide functional group of this compound can be readily converted into a variety of carboxamide derivatives. This is typically achieved through acylation or by coupling with amines. For instance, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their biological activities. researchgate.netmdpi.com The synthetic route to these compounds often involves the initial hydrolysis of an ester precursor to the corresponding carboxylic acid, followed by amide bond formation with a desired amine using standard coupling agents. researchgate.netmdpi.com

Furthermore, the terminal nitrogen of the hydrazide can be acylated or reacted with various electrophiles. For example, 2-(4-chlorophenyl)-4-methyl-N′-phenylthis compound has been synthesized through the condensation of the corresponding thiazole-5-carboxylic acid with a substituted phenylhydrazine. semanticscholar.org This demonstrates the versatility of the carbohydrazide moiety in forming N-substituted carboxamide-type structures.

Table 3: Selected Examples of Thiazole-5-carboxamide Derivative Synthesis

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Phenyl-4-trifluoromethylthiazole-5-carboxylic acid | Substituted anilines, coupling agents | N-Aryl-thiazole-5-carboxamide | researchgate.netmdpi.com |

| 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid | Substituted phenylhydrazines, EDCI, HOBt | N'-Aryl-thiazole-5-carbohydrazide | semanticscholar.org |

Incorporation into Imidazo[2,1-b]thiazole Systems

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry. This compound and its derivatives can be incorporated into this fused ring system. A notable example is the synthesis of 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]this compound. nih.gov The synthesis of the core imidazo[2,1-b]thiazole ring system is often achieved through the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone. nih.gov Once the fused ring system with a suitable functional group at the 5-position (such as an ester) is constructed, it can be converted to the carbohydrazide, which is then further derivatized. nih.gov

The general strategy involves building the imidazo[2,1-b]thiazole core first and then elaborating the side chain at the 5-position to introduce the carbohydrazide functionality.

Table 4: Synthesis of Imidazo[2,1-b]thiazole Derivatives

| Precursor | Key Transformation | Product | Reference |

|---|---|---|---|

| Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate | Hydrazinolysis | 6-Methylimidazo[2,1-b]this compound | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Grinding Methods

Solvent-free grinding, or mechanochemistry, is an environmentally benign technique that often leads to higher yields, shorter reaction times, and easier product isolation. This method has been successfully applied to the synthesis of thiazole derivatives. researchgate.net A notable example is the facile synthesis of hydrazones, pyrazoles, and pyrazines bearing a thiazole moiety via solvent-drop grinding of a thiazole carbohydrazide with various carbonyl compounds or active methylene compounds. nih.gov This approach avoids the use of bulk solvents, thus reducing environmental pollution and simplifying the work-up procedure.

Table 5: Solvent-Free Grinding in Thiazole Derivative Synthesis

| Reactants | Method | Product | Advantages | Reference |

|---|---|---|---|---|

| Thiazole carbohydrazide and carbonyl compounds | Solvent-drop grinding | Hydrazones | Eco-friendly, mild conditions, easy separation | nih.gov |

| Thiazole carbohydrazide and active methylene compounds | Solvent-drop grinding | Pyrazole and pyrazine derivatives | High efficiency and selectivity, environmental acceptability | nih.gov |

Catalysis with Eco-Friendly Reagents

The use of eco-friendly and recyclable catalysts is a cornerstone of green chemistry. In the context of thiazole synthesis, several green catalytic systems have been developed. Chitosan (B1678972), a biodegradable polymer, and its derivatives have been employed as efficient and reusable biocatalysts. For instance, a terephthalohydrazide chitosan hydrogel has been used as an eco-friendly biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.comnih.gov This catalyst demonstrated high yields, mild reaction conditions, and good reusability. mdpi.com

Another example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a safer, recyclable basic catalyst for the synthesis of thiazole derivatives, replacing conventional and more hazardous bases like triethylamine. researchgate.netbepls.com

Table 6: Eco-Friendly Catalysts in Thiazole Synthesis

| Catalyst | Reaction | Advantages | Reference |

|---|---|---|---|

| Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel | Synthesis of thiazole derivatives | Recyclable, high yields, mild conditions, enhanced by ultrasonic irradiation | mdpi.com |

| Terephthalohydrazide chitosan hydrogel (TCs) | Synthesis of thiazole and thiadiazole derivatives | Eco-friendly, reusable, swift reaction kinetics | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies of Thiazole 5 Carbohydrazide Derivatives

Impact of Substituents on Biological Activities

The thiazole (B1198619) ring serves as the core scaffold, and its substitution pattern is a key determinant of activity. The reactivity and electronic distribution of the ring can be modulated by the nature of the groups attached to its carbon atoms. researchgate.net The C-2, C-4, and C-5 positions are common sites for chemical modification. analis.com.myglobalresearchonline.net

C-4 Position: The C-4 position is nearly electronically neutral. pharmaguideline.com Substitution at this position with various aryl and heteroaryl groups has been explored to modulate biological activity. nih.gov In some series, the introduction of a methyl group at C-4, along with other modifications, has been a common strategy in the synthesis of biologically active thiazoles. nih.gov

C-5 Position: The C-5 position is slightly electron-rich, making it a preferential site for electrophilic substitution. pharmaguideline.commdpi.com The carbohydrazide (B1668358) moiety at this position is the defining feature of the compounds under discussion. The presence of carbonyl-containing groups like -COCH₃ or -COOC₂H₅ at the C-5 position has been shown to enhance the biological activity of thiazole derivatives, a phenomenon potentially linked to keto-enol tautomerism influencing pharmacological properties. mdpi.com

The strategic placement of electron-donating groups (e.g., methyl) or electron-withdrawing groups at any position on the thiazole ring can alter its basicity and nucleophilicity, thereby affecting its interaction with biological targets. analis.com.myglobalresearchonline.net

The incorporation of various aromatic (aryl) and heteroaromatic (heteroaryl) rings into the thiazole-5-carbohydrazide scaffold is a common strategy to enhance biological activity. These moieties can influence the molecule's planarity, steric profile, and ability to engage in π-π stacking or hydrophobic interactions with target receptors.

Studies on related thiazole-hydrazone scaffolds have shown that the nature of the aryl group is critical. For instance, in a series of 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides, compounds condensed with aromatic aldehydes bearing hydroxyl and methoxy groups (e.g., 4-hydroxy-3-methoxyphenyl) displayed significant anti-inflammatory and antimicrobial activity. nih.govacs.org The presence of heterocyclic rings, such as furan or pyrazoline, clubbed with the thiazole core has also been shown to produce compounds with significant antimicrobial potential. nih.gov The substitution of a p-bromophenyl group at the C-4 position of the thiazole ring was found to increase antifungal and antituberculosis activities in one study. nih.gov

The hydrazone linker (-CO-NH-N=CH-) formed by the condensation of the carbohydrazide with an aldehyde or ketone is a crucial pharmacophore. researchgate.netmdpi.com The electronic properties of the substituents on the aryl ring of the benzylidene portion of the hydrazone can dramatically alter the biological activity.

The push-pull mechanism, involving electron-donating and electron-withdrawing groups across the hydrazone backbone, can enhance molecular nonlinearity and charge transfer, which may be relevant to biological interactions. nih.gov SAR studies on 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole derivatives revealed that strong electron-donating groups on the aryl ring, particularly at the ortho position, led to excellent α-amylase inhibitory activity. nih.govresearchgate.net Conversely, the presence of electron-withdrawing groups on the aryl ring is often favorable for antimicrobial activities. nih.gov The hydrazone moiety's ability to form hydrogen bonds and its conformational flexibility are key to its role in biological activity.

SAR for Antimicrobial Activity

Thiazole derivatives are well-regarded for their antimicrobial properties. mdpi.com For this compound derivatives, SAR studies have provided insights into the specific structural requirements for potent antibacterial and antifungal action.

A recurring theme in the SAR of antimicrobial thiazoles is the positive impact of electron-withdrawing groups (EWGs). nih.gov The presence of EWGs such as fluoro (F), chloro (Cl), or nitro (NO₂) groups on an aryl substituent often enhances antimicrobial efficacy. mdpi.commdpi.com

This enhancement is frequently attributed to an increase in the molecule's lipophilicity. nih.gov Increased lipophilicity can facilitate the penetration of the molecule through the lipid-rich cell membranes of bacteria and fungi, allowing it to reach its intracellular target more effectively. For example, in a series of thiazole-clubbed 1,3,4-oxadiazoles, compounds with fluoro and nitro groups at the para position of a phenyl ring showed the highest antibacterial activity. nih.gov The increased lipophilicity conferred by these EWGs is considered a key factor in their improved performance.

Specific substitution patterns have been identified that consistently lead to superior antimicrobial activity. The position and nature of the substituent are both critical.

For antibacterial activity , substitution with electron-withdrawing groups is generally favorable. nih.gov

Halogens: Compounds bearing fluoro and nitro groups at the para-position of a phenyl ring demonstrated potent activity. nih.gov The 3,5-dichloro substitution has also been noted as favorable for activity against certain microbes. nih.gov

Nitro Group: The presence of a 2-nitro group was found to be advantageous for activity against Enterobacter aerogenes. nih.gov

For antifungal activity , the electronic requirements can differ.

Methoxy Group: A methoxy group (-OCH₃) at the para-position of a phenyl ring resulted in the most potent agent against Candida albicans and Aspergillus niger in one study. nih.gov

Hydroxyl and Methoxy Groups: In another series, the combination of a hydroxyl group at the 4-position and a methoxy group at the 3-position of the phenyl ring led to enhanced antimicrobial activity. nih.govacs.org

Electron-Donating Groups: In some cases, electron-donating groups have been associated with increased antifungal activity. nih.gov

The following table summarizes the impact of various substituents on the antimicrobial activity of thiazole-hydrazone derivatives based on published research findings.

These findings underscore that the antimicrobial profile of this compound derivatives can be fine-tuned through rational chemical modifications, with distinct structural features required to optimize antibacterial versus antifungal effects.

SAR for Anticancer Activity

Thiazole derivatives have demonstrated notable anticancer properties, acting through various mechanisms such as the induction of apoptosis and the inhibition of critical signaling pathways like PI3K/AkT/mTOR. nih.gov The thiazole ring, often in combination with a hydrazide or hydrazone linker, forms the foundational pharmacophore for this activity.

Identification of Key Pharmacophores and Active Moieties

The anticancer efficacy of this compound derivatives is fundamentally linked to several key structural features. The hybridization of the thiazole ring and a hydrazinoacetyl moiety is considered a promising pharmacophore structure. dergipark.org.tr This combination is believed to induce cancer cell death through mechanisms like caspase-3 activation. dergipark.org.tr

The core thiazole ring is essential for cytotoxic activity. researchgate.net The hydrazide component also plays a significant role, partly due to its ability to form hydrogen bonds within biological targets. dergipark.org.tr The general pharmacophoric model for many of these derivatives includes the thiazole-carbohydrazide core acting as a hydrophilic linker, connected to a hydrophobic aryl group that can form crucial interactions with target proteins.

Structural Modifications Leading to Enhanced Potency and Selectivity

Systematic modifications to the this compound scaffold have led to the identification of derivatives with enhanced anticancer potency and selectivity. The nature and position of substituents on the aryl rings attached to the thiazole or hydrazide moieties are decisive for the molecule's inhibitory strength. dergipark.org.tr

Aryl Substituents: The substitution pattern on phenyl rings is a critical determinant of activity. For instance, para-chlorophenyl analogs at the fourth position of the thiazole ring have shown a better anticancer profile against lung (A549) and breast (MCF-7) cancer cells than the corresponding ortho-chlorophenyl analogs. dergipark.org.tr In another series, a 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivative bearing a 4-chloro-2-methylphenyl amido group demonstrated the highest activity against A549 lung cancer cells. mdpi.com The introduction of a para-fluorophenyl group to the 2nd position of the thiazole ring also resulted in an enhancement of activity. nih.gov

Addition of Other Heterocycles: Incorporating additional heterocyclic systems can significantly boost potency. Novel thiazole derivatives carrying a 1,3,4-thiadiazole (B1197879) moiety have demonstrated potent antitumor activity against liver cancer (HepG2) cells. researchgate.net

Bulky Groups: The size of the substituent group can have a profound impact. Studies have shown that analogs with bulky substituents may exhibit no inhibitory activity, suggesting steric hindrance at the target site. dergipark.org.tr

The following table summarizes the activity of select this compound derivatives against various cancer cell lines.

| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) |

| 4a | p-chlorophenyl at thiazole C4 | A549 (Lung) | 40.18 |

| 4d | p-chlorophenyl at thiazole C4 | MCF-7 (Breast) | 64.41 |

| 4c | 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 |

| 4c | 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 7.26 |

| 4i | Thiazole with p-fluorophenyl at C2 and a substituted hydrazone moiety | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) |

| 8c | 2-(2-chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A549 (Lung) | 48% inhibition at 5 µg/mL |

This table presents data compiled from multiple research sources. dergipark.org.trmdpi.comnih.govmdpi.com

SAR for Enzyme Inhibition

Derivatives of this compound are also potent inhibitors of various enzymes, a property that contributes to their therapeutic potential against conditions like diabetes and cancer. nih.gov

Modifications Affecting α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The SAR for α-amylase inhibition by thiazole-based carbohydrazide derivatives is largely dependent on the substituents on the phenyl ring attached to the carbohydrazide moiety. researchgate.net

Both electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the phenyl ring can produce significant inhibitory activity, with the position and number of substituents also playing a vital role. researchgate.net

Electron-Withdrawing Groups (EWG): A para-nitro substituted analog was identified as a highly potent inhibitor, with an IC50 value superior to the standard drug acarbose. researchgate.net

Electron-Donating Groups (EDG): Derivatives with hydroxyl and methoxy groups have also demonstrated outstanding inhibitory potential. researchgate.net

Substituent Size and Position: In some series, smaller substituents like fluoro (-F) and chloro (-Cl) groups, or those capable of hydrogen bonding like hydroxyl (-OH), were found to enhance inhibitory activity. nih.gov Conversely, bulky groups such as bromo (-Br) or non-hydrogen-bonding groups like methyl (-CH3) tended to decrease potency. nih.gov

The table below highlights the α-amylase inhibitory activity of several potent thiazole carbohydrazide derivatives.

| Compound ID | Key Structural Features (Substituent on Phenyl Ring) | α-Amylase IC50 (µM) |

| 14 | 4-NO2 | 1.709 ± 0.12 |

| 10 | 2-OH, 4-OH | 1.747 ± 0.20 |

| 1 | 4-OH | 1.763 ± 0.03 |

| 20 | 4-OH, 3-OCH3 | 1.948 ± 0.23 |

| Acarbose (Standard) | - | 1.637 ± 0.153 |

This table presents data from a study on thiazole-based carbohydrazide derivatives. researchgate.net

Structure-Based Insights for Other Enzyme Targets

The inhibitory action of thiazole derivatives extends beyond α-amylase to a range of other clinically relevant enzymes.

Kinase Inhibition: Thiazole-based compounds are effective inhibitors of various protein kinases, which are crucial in cancer cell signaling. nih.gov They have been shown to inhibit receptor tyrosine kinases like VEGFR-2, a key regulator of angiogenesis. mdpi.com For instance, compound 4c , a potent anticancer agent, also blocked VEGFR-2 with an IC50 of 0.15 µM. mdpi.com Molecular docking studies suggest these compounds can also interact with other key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). nih.govmdpi.com

Carbonic Anhydrase (CA) Inhibition: Thiazole derivatives, particularly sulfonamides, are known inhibitors of carbonic anhydrase isoforms, which are involved in processes like pH regulation and tumorigenesis. nih.govresearchgate.net Inhibition is often achieved through the coordination of sulfonamide groups with the zinc ion in the enzyme's active site. nih.gov The binding is further stabilized by hydrophobic interactions within the enzyme's pocket and hydrogen bonding with key residues like Thr199 and His94. nih.gov

Biological Activities and Therapeutic Potential of Thiazole 5 Carbohydrazide Derivatives

Antimicrobial Activity

Thiazole-5-carbohydrazide derivatives have emerged as a promising class of antimicrobial agents, exhibiting efficacy against a range of pathogenic bacteria and fungi. The unique structural features of the thiazole (B1198619) ring combined with the carbohydrazide (B1668358) linker allow for the synthesis of diverse molecules with significant biological potential.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. In one study, a series of new hydrazones were synthesized from 4-methyl-2-(4-(trifluoromethyl)phenyl)this compound. nih.govresearchgate.net These compounds were screened against Gram-positive strains such as Listeria monocytogenes and Staphylococcus aureus, and Gram-negative strains including Salmonella enteritidis and Escherichia coli. The results indicated moderate-to-good growth inhibition, which was particularly pronounced against the Gram-negative bacteria. nih.govresearchgate.net

Several of these synthesized compounds exhibited antibacterial potency comparable or superior to gentamicin, a standard antibiotic. For instance, certain derivatives proved to be more effective than gentamicin against S. enteritidis. nih.gov The compound 4-methyl-2-(4-(trifluoromethyl)phenyl)this compound, the parent hydrazide, also showed activity superior to the reference drug against L. monocytogenes and S. aureus. nih.govresearchgate.net The amphiphilic nature of thiazole derivatives may contribute to their mechanism of action, facilitating penetration of the bacterial cell membrane, which can lead to cytoplasm leakage and cell death. mdpi.com

| Compound | S. enteritidis ATCC 13076 | E. coli ATCC 25922 | L. monocytogenes ATCC 13932 | S. aureus ATCC 6538P |

|---|---|---|---|---|

| Carbohydrazide 4 | 26 mm | 18 mm | 20 mm | 25 mm |

| Derivative 5 | 20 mm | 16 mm | 12 mm | 13 mm |

| Derivative 12 | 26 mm | 20 mm | 14 mm | 15 mm |

| Derivative 13 | 26 mm | 18 mm | 14 mm | 15 mm |

| Gentamicin (Reference) | 25 mm | 22 mm | 18 mm | 22 mm |

Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans)

The antifungal potential of this compound derivatives has also been investigated, with studies showing activity against clinically relevant fungal pathogens like Candida albicans. nih.govresearchgate.net The same series of hydrazones derived from 4-methyl-2-(4-(trifluoromethyl)phenyl)this compound displayed modest-to-good antifungal effects. nih.govresearchgate.net One particular derivative, N′-(2-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)this compound, demonstrated an inhibitory effect against C. albicans that was similar to the standard antifungal drug fluconazole. nih.gov

Research into other thiazole derivatives has confirmed their strong antifungal properties against C. albicans. nih.gov The mechanism of action for some of these compounds may involve the fungal cell wall. nih.gov Studies on related 2-hydrazinyl-1,3-thiazole derivatives suggest that increased lipophilicity can enhance antifungal potency, likely by improving the compound's ability to penetrate the fungal cell membrane. mdpi.com

| Compound | C. albicans ATCC 10231 |

|---|---|

| Carbohydrazide 4 | 15 mm |

| Derivative 5 | 20 mm |

| Derivative 7 | 18 mm |

| Derivative 8 | 17 mm |

| Fluconazole (Reference) | 20 mm |

Antitubercular Activity

Thiazole-based compounds, including thiazolylhydrazones, have been identified as potent agents against Mycobacterium tuberculosis. The development of new drugs is critical due to the rise of drug-resistant mycobacterial strains. nih.gov In one study, novel thiazolylhydrazone derivatives were synthesized and evaluated for their antitubercular activity against the H37Rv strain of M. tuberculosis. Several of the tested compounds showed significant inhibition, ranging from 92% to 96% at a concentration of 6.25 µg/mL. nih.gov

Further research into thiazolyl pyrazine (B50134) carboxamide derivatives also demonstrated high antimycobacterial activity, with some compounds showing a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL against M. tuberculosis H37Rv. researchgate.net Additionally, a series of furan–thiazole hydrazone derivatives yielded compounds with good antitubercular activity, exhibiting MIC values as low as 3.12 μg/mL. researchgate.net

Anticancer/Antiproliferative Activity

The this compound scaffold has proven to be a valuable template for the design of novel anticancer agents. Derivatives have shown significant cytotoxicity against a variety of human cancer cell lines, operating through mechanisms that often involve the induction of apoptosis.

Cytotoxicity Against Various Human Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116)

A substantial body of research has demonstrated the antiproliferative effects of this compound derivatives against multiple cancer cell lines. For example, N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides were synthesized and showed potent activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range (8.38–11.67 µM). nih.gov

Other studies have reported significant cytotoxicity for various thiazole derivatives against liver cancer (HepG-2) and colon cancer (HCT-116) cell lines. ekb.egnih.gov One novel thiazole derivative was found to be particularly active, with IC50 values of 2.57 µM in MCF-7 cells and 7.26 µM in HepG-2 cells, which was more potent than the standard drug Staurosporine. mdpi.com Similarly, piperazine-based bis(thiazole) hybrids and benzothiazolecarbohydrazide–sulfonate conjugates have also shown promising cytotoxic effects against MCF-7 and HCT-116 cell lines. nih.govrsc.org

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiazole-5-carbohydrazides | MCF-7 (Breast) | 8.38 - 11.67 µM | nih.gov |

| Thiazole Derivatives | MCF-7 (Breast) | 2.57 µM | mdpi.com |

| Thiazole Derivatives | HepG-2 (Liver) | 7.26 µM | mdpi.com |

| Thiazole Derivatives | HCT-116 (Colon) | 4.7 µg/ml | ekb.eg |

| Piperazine-based bis(thiazole) hybrids | HCT-116 (Colon) | Potent Cytotoxicity | nih.gov |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are frequently linked to the induction of programmed cell death, or apoptosis. dergipark.org.tr Mechanistic studies have revealed that these compounds can influence the cell cycle and trigger apoptotic pathways in cancer cells. nih.gov

For instance, a promising thiazole derivative was shown to cause DNA fragmentation and mitochondrial depolarization, key events in apoptosis. nih.gov Another study found that a potent N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]this compound derivative arrested the cell cycle in the G2/M phase and induced both early and late apoptosis in MCF-7 cells. nih.gov This was accompanied by an increase in the levels of pro-apoptotic proteins like Bax, caspase 8, caspase 9, and cytochrome C, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, other active thiazole derivatives have been shown to induce cell cycle arrest at the G1/S phase and promote apoptosis. mdpi.com The hybridization of the thiazole and hydrazinoacetyl components appears to be crucial for this anticancer activity, which may be mediated through the activation of caspase-3. dergipark.org.trdntb.gov.ua

Cell Cycle Arrest

Thiazole derivatives have demonstrated the ability to halt the progression of the cell cycle in cancer cells, thereby preventing their division and proliferation. The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints between these phases ensure the fidelity of DNA replication and cell division. Cancer cells often have dysregulated cell cycle control, leading to uncontrolled growth.

One study reported that a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed that compound 4c induced cell cycle arrest at the G1/S phase. This was evidenced by an increase in the percentage of MCF-7 breast cancer cells accumulating in the pre-G1 phase, from 2.02% in untreated cells to 37.36% in treated cells mdpi.com. Another investigation into new thiazole-based analogs found that compound 4d demonstrated the ability to induce cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 breast cancer cells mdpi.comresearchgate.net. Similarly, a study on thiazole-containing hydroxamate derivatives as novel HDAC inhibitors showed that compounds 15a and 15d significantly arrested HepG2 cells at the G0/G1 phase nih.gov.

These findings indicate that this compound derivatives can effectively interrupt the cancer cell cycle at various phases, representing a key mechanism of their anticancer action.

| Compound | Cancer Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Compound 4c | MCF-7 | Arrest at G1/S phase; increased pre-G1 population to 37.36% | mdpi.com |

| Compound 4d | MDA-MB-231 | Arrest at G1 and G2/M phases | mdpi.comresearchgate.net |

| Compounds 15a and 15d | HepG2 | Arrest at G0/G1 phase | nih.gov |

Apoptosis Induction (e.g., Caspase Upregulation, Bcl-2 Modulation)

Apoptosis, or programmed cell death, is a natural and essential process for removing old, damaged, or infected cells. Cancer cells are adept at evading apoptosis, which contributes to their survival and proliferation. This compound derivatives have been found to induce apoptosis in cancer cells through various molecular pathways.

A significant mechanism of apoptosis induction by these compounds involves the modulation of the Bcl-2 family of proteins and the activation of caspases. The Bcl-2 family includes both pro-apoptotic proteins (like Bax) that promote cell death and anti-apoptotic proteins (like Bcl-2) that inhibit it. The ratio of these proteins is critical in determining a cell's fate. Caspases are a family of protease enzymes that, once activated, execute the process of apoptosis.

Research has shown that certain thiazole derivatives can effectively trigger these apoptotic pathways. For instance, compound 4c was found to significantly increase the percentage of early and late apoptosis in MCF-7 cells, from 0.51% and 0.29% in control cells to 22.39% and 9.51%, respectively mdpi.com. Another study on arylidene-hydrazinyl-thiazoles demonstrated that compounds 4m , 4n , and 4r profoundly induced apoptosis, which was evidenced by increased caspase-3/7 activity and the modulation of Bcl-2 and Bax gene expression nih.gov. Furthermore, a study on thiazole-hydrazide analogs indicated through in silico studies that these molecules may lead to cancer cell death through the activation of caspase-3 dergipark.org.trdntb.gov.ua.

These studies collectively highlight the potential of this compound derivatives to overcome the apoptotic resistance of cancer cells, a crucial aspect of their therapeutic potential.

| Compound/Derivative Series | Cancer Cell Line | Apoptotic Mechanism | Reference |

|---|---|---|---|

| Compound 4c | MCF-7 | Increased early apoptosis to 22.39% and late apoptosis to 9.51% | mdpi.com |

| Compounds 4m, 4n, 4r | BxPC-3, MOLT-4, MCF-7 | Increased caspase-3/7 activity, modulated Bcl-2 and Bax expression | nih.gov |

| Thiazole-hydrazide analogs | A549, MCF-7 | In silico evidence for caspase-3 activation | dergipark.org.trdntb.gov.ua |

Enzyme Inhibition (e.g., VEGFR-2, Aromatase, EGFR, MMP-9, Topoisomerase, HDAC)

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit a range of enzymes that are crucial for tumor growth, invasion, and angiogenesis.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several studies have identified thiazole derivatives as potent VEGFR-2 inhibitors. For example, compound 4c was found to block VEGFR-2 with an IC50 value of 0.15 µM mdpi.com. Another study designed and synthesized two series of thiazole-based analogs, with compounds 4b and 4d showing high cytotoxic activity and good inhibitory activity against VEGFR-2 mdpi.comresearchgate.net.

Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens, which can promote the growth of hormone-dependent cancers like certain types of breast cancer. Thiazole derivatives have been investigated as potential aromatase inhibitors, suggesting a mechanism for their efficacy in such cancers dergipark.org.trnih.govnih.gov.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways leading to cell proliferation. Its overexpression is common in many cancers. Certain imidazo[2,1-b]thiazole (B1210989) derivatives, such as compounds 39 and 43 , have been identified as potent dual EGFR/HER2 kinase inhibitors with IC50 values in the nanomolar range nih.gov.

MMP-9 Inhibition: Matrix Metalloproteinases (MMPs), particularly MMP-9, are enzymes that degrade the extracellular matrix, a key step in cancer cell invasion and metastasis. Thiazole derivatives have been shown to inhibit MMPs, including MMP-9, which may contribute to their anti-metastatic potential dergipark.org.trnih.gov.

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Inhibiting these enzymes can lead to DNA damage and cell death. Some thiazole derivatives have been identified as potential topoisomerase II inhibitors, which correlates with their in vitro cytotoxicity researcher.lifenih.govresearchgate.netdntb.gov.ua.

HDAC Inhibition: Histone Deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Thiazole-containing hydroxamate derivatives have been developed as novel HDAC inhibitors, with compounds 15a and 15d showing excellent inhibitory activities against HDAC1 nih.gov. Another study also highlighted benzothiazole/thiazole-containing hydroxamic acids as potent HDAC inhibitors nih.gov.

| Target Enzyme | Key Findings | Example Compounds | Reference |

|---|---|---|---|

| VEGFR-2 | Potent inhibition of kinase activity. | 4c (IC50 = 0.15 µM), 4b, 4d | mdpi.commdpi.comresearchgate.net |

| Aromatase | Identified as a potential target for anti-breast cancer activity. | Compound 8 | nih.govnih.gov |

| EGFR | Dual inhibition of EGFR/HER2. | 39 (IC50 = 0.153 µM), 43 (IC50 = 0.122 µM) | nih.gov |

| MMP-9 | Inhibition of gelatinase activity. | Compound 3 (7.28% inhibition) | nih.gov |

| Topoisomerase II | Binding to DNA-Topo II complex. | DIPTH | researcher.lifenih.govresearchgate.netdntb.gov.ua |

| HDAC | Potent inhibition of HDAC1. | 15a, 15d | nih.govnih.gov |

Modulation of Signaling Pathways (e.g., NFkB/mTOR/PI3K/AkT)

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it a prime target for anticancer drug development. Thiazole derivatives have been shown to exert their anticancer effects by modulating this critical pathway.

One study investigated a series of novel thiazole derivatives and their potential as inhibitors of the PI3K/AKT/mTOR pathway. The results indicated that these compounds exhibited favorable activity in suppressing the proliferation of various cancer cell lines, with some derivatives showing notable inhibitory properties against PI3K and mTORC1 nih.gov. Another study on honokiol derivatives linked to 1,3,4-thiadiazoles found that the most potent compound, 8a , induced cytotoxic autophagy in cancer cells by suppressing the PI3K/Akt/mTOR pathway doi.org. Molecular docking studies further suggested that this compound could bind to the active sites of PI3Kα doi.org.

By inhibiting key components of the PI3K/Akt/mTOR pathway, this compound derivatives can effectively disrupt the signaling network that drives cancer cell growth and survival, leading to cell death. This mechanism underscores the potential of these compounds as targeted cancer therapies.

In Vivo Anticancer Studies

While in vitro studies provide valuable insights into the anticancer potential of this compound derivatives, in vivo studies in animal models are crucial for evaluating their efficacy and potential for clinical translation.

A study on novel thiazole-based hydroxamate histone deacetylase (HDAC) inhibitors demonstrated the in vivo anticancer activity of compound 15a . In a HepG2 xenograft model, which involves transplanting human liver cancer cells into mice, compound 15a exhibited significant antitumor activity nih.gov. This finding suggests that the potent in vitro HDAC inhibitory activity and cytotoxicity of this compound translate into tangible anticancer effects in a living organism.

These in vivo results are promising and provide a strong rationale for the further development of this compound derivatives as potential anticancer drugs.

Antiviral Activity

Beyond their anticancer properties, thiazole derivatives have also emerged as a promising class of antiviral agents. The thiazole scaffold has been explored for its ability to inhibit the replication of various viruses, including coronaviruses.

Activity Against Viral Proteases (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is an essential enzyme for viral replication and transcription. It cleaves viral polyproteins into functional proteins, making it an attractive target for antiviral drug development.

Several studies have investigated thiazole-based derivatives as inhibitors of SARS-CoV-2 Mpro. In one such study, new analogs of nitazoxanide, a repurposed drug, were designed and synthesized. The N-(substituted-thiazol-2-yl)cinnamamide analogs 19 , 20 , and 21 were found to be the most active compounds against the viral protease, with IC50 values of 22.61, 14.7, and 21.99 µM, respectively nih.govnih.gov. These findings highlight the potential of the thiazole scaffold in the development of novel anti-COVID-19 therapeutics.

| Compound | Viral Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 19 | SARS-CoV-2 Mpro | 22.61 µM | nih.govnih.gov |

| Compound 20 | SARS-CoV-2 Mpro | 14.7 µM | nih.govnih.gov |

| Compound 21 | SARS-CoV-2 Mpro | 21.99 µM | nih.govnih.gov |

Antioxidant Activity

This compound derivatives have emerged as a promising class of compounds with significant antioxidant properties. Their ability to scavenge free radicals is a key aspect of their therapeutic potential, attributed to the unique chemical structure of the thiazole ring and the attached carbohydrazide moiety.

A study focused on a series of new hydrazones synthesized from 4-methyl-2-(4-(trifluoromethyl)phenyl)this compound demonstrated notable free-radical scavenging capabilities. The antioxidant capacity of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazide (DPPH) assay, a common method for assessing free radical scavenging activity.

The research highlighted that the nature and position of substituents on the phenyl ring attached to the hydrazone moiety play a crucial role in modulating the antioxidant activity. Specifically, derivatives featuring monohydroxy substitutions (compounds 14–16), a para-fluorine atom (compound 13), and a 2,4-dichloro substitution (compound 17) exhibited superior free-radical scavenging ability compared to other synthesized molecules in the series. The presence of electron-donating groups, such as a hydroxyl group, is known to enhance antioxidant capacity. This was evident as the compounds with a hydroxyl group at the ortho, meta, or para position of the phenyl ring showed better DPPH activity.

Interestingly, the starting material, 2-(4-trifluoromethyl-phenyl)-4-methyl-thiazol-5-carbohydrazide (compound 4), displayed a percentage of inhibition greater than that of the standard antioxidant, ascorbic acid, in the same assay. While the resulting acyl-hydrazone derivatives showed a weaker effect than ascorbic acid, their antioxidant potential remains noteworthy.

| Compound | Substituent | Relative Antioxidant Activity |

|---|---|---|

| 13 | para-fluorine | Better than other tested molecules |

| 14 | ortho-hydroxy | Better than other tested molecules |

| 15 | meta-hydroxy | Better than other tested molecules |

| 16 | para-hydroxy | Better than other tested molecules |

| 17 | 2,4-dichloro | Better than other tested molecules |

| 4 | - | Superior to ascorbic acid |

Antidiabetic Activity (e.g., α-Amylase Inhibition)

Derivatives of this compound have been identified as potent inhibitors of α-amylase, a key enzyme in carbohydrate metabolism. The inhibition of this enzyme can delay the breakdown of starch into glucose, thereby helping to manage postprandial hyperglycemia, a critical factor in type-2 diabetes.

In a study investigating a series of 25 thiazole-based carbohydrazide analogs, 24 compounds demonstrated significant α-amylase inhibitory activity. The inhibitory potential of these derivatives was quantified by their half-maximal inhibitory concentration (IC50) values, which ranged from 1.709 ± 0.12 to 3.049 ± 0.25 µM. These results are comparable to the standard antidiabetic drug, acarbose, which had an IC50 value of 1.637 ± 0.153 µM in the same study.

The structure-activity relationship (SAR) analysis revealed that the substituents on the phenyl ring attached to the carbohydrazide portion of the molecule significantly influence the inhibitory activity. Compounds 1 , 10 , 14 , and 20 were identified as having outstanding inhibitory potential, with IC50 values of 1.763 ± 0.03 µM, 1.747 ± 0.20 µM, 1.709 ± 0.12 µM, and 1.948 ± 0.23 µM, respectively. Molecular docking studies further elucidated the binding interactions of these potent compounds within the active site of the α-amylase enzyme, confirming that they form stable hydrogen bond networks with key amino acid residues.

| Compound | IC50 (µM) |

|---|---|

| 1 | 1.763 ± 0.03 |

| 10 | 1.747 ± 0.20 |

| 14 | 1.709 ± 0.12 |

| 20 | 1.948 ± 0.23 |

| Acarbose (Standard) | 1.637 ± 0.153 |

Other Reported Biological Activities (e.g., Anti-inflammatory, Analgesic, Hepatoprotective)

Beyond their antioxidant and antidiabetic properties, this compound and its broader class of thiazole derivatives have been investigated for a range of other pharmacological activities.

Anti-inflammatory and Analgesic Activity: Research has shown that various thiazole derivatives possess significant anti-inflammatory and analgesic properties. One study evaluated the anti-inflammatory potential of 5-carboxyethyl-2-hydrazon-4-methyl-thiazole derivatives in an acute inflammation model in rats. The results indicated that some of the tested compounds exhibited a good anti-inflammatory effect, comparable to the standard drug diclofenac. Another study on new bis-hydrazones and pyrazole (B372694) derivatives, including those synthesized from a benzothiazole-2-carbohydrazide, reported significant anti-inflammatory activity and potent analgesic effects for some of the compounds.

Hepatoprotective Activity: While specific studies focusing on the hepatoprotective activity of this compound derivatives against toxin-induced liver injury are limited, the broader class of thiazole derivatives has shown potential in this area. Thiazole derivatives are known to have hepatorenal protective effects and have been shown to improve histopathological changes in the liver induced by Ehrlich Ascites Carcinoma. Some thiazole-based heterocycles have been synthesized and evaluated for their potential antitumor and hepatoprotective activities, with many derivatives showing weak hepatoprotective effects against CCl4-induced hepatotoxicity. Additionally, certain bicyclic thiazoline derivatives have demonstrated remarkable hepatoprotective activity against chemically induced acute liver injuries in rats.

Computational and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Thiazole-5-carbohydrazide derivatives, docking studies have been instrumental in elucidating their binding modes with various protein targets.

Molecular docking simulations have been widely employed to understand the interactions between this compound derivatives and their target proteins, revealing the nature of the forces driving complex formation. Studies have shown that these compounds can establish multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and arene-cation interactions, which contribute to their binding affinity. nih.gov

The binding affinity, often quantified by a docking score or binding energy, indicates the strength of the interaction between the ligand and the protein. For instance, docking studies of various 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes against human serum albumin protein yielded binding energy scores ranging from -5.1827 to -6.8661 kcal/mol. nih.gov In another study targeting the α-amylase enzyme, synthesized Thiazole-based carbohydrazide (B1668358) derivatives demonstrated significant binding interactions. monash.edu The docking scores for some of the most potent compounds were found to be comparable to or better than standard inhibitors, highlighting their potential. For example, certain imidazopyridine-based thiazole (B1198619) derivatives showed docking scores as favorable as -13.45 against α-glucosidase. researchgate.net

The specific substitutions on the core this compound structure significantly influence these binding affinities. The introduction of electron-donating groups, such as a methyl group, has been observed to increase the docking energy, whereas electron-withdrawing groups may result in lower, yet still favorable, binding energies. nih.gov

| Derivative Class | Protein Target | Binding Energy / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes | Human Serum Albumin (1AO6) | -5.1827 to -6.8661 | nih.gov |

| Imidazopyridine-based thiazoles | α-glucosidase | -13.45 | researchgate.net |

| 2-ethylidenehydrazono-5-arylazothiazoles (with -Me group) | Human RND1 GTPase (2CLS) | -9.4 | nih.gov |

| 2-ethylidenehydrazono-5-arylazothiazoles (with -Cl group) | Human RND1 GTPase (2CLS) | -9.0 | nih.gov |

| Thiazole/hydrazone hybrids | RdRp (7bv2) | Good binding compared to Remdesivir | nih.gov |

A critical outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental to the compound's mechanism of action.

For this compound derivatives, docking studies have successfully mapped these key interactions across different enzymes. For example, when docked against the viral RNA-dependent RNA polymerase (RdRp) enzyme, derivatives were found to consistently interact with the conserved amino acid ARG651. nih.gov Many of these compounds also formed additional hydrogen bonds with residues like PHE652 and hydrophobic pi-H interactions with SER649. nih.gov In studies targeting α-amylase, active derivatives formed a stable hydrogen bond network with key residues in the active site. monash.edu Similarly, investigations with 2-ethylidenehydrazono-5-arylazothiazoles identified hydrogen bonding and arene-cation interactions with Gln158 and Arg108. nih.gov

These findings are crucial for structure-activity relationship (SAR) studies, as they explain how different functional groups on the thiazole scaffold contribute to binding and activity. This knowledge guides the rational design of new derivatives with improved potency and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. They provide a deeper understanding of the stability and conformational behavior of ligand-protein complexes predicted by molecular docking. nih.gov For this compound derivatives, MD simulations have been used to validate docking results and assess the dynamic stability of the interactions. nih.govnih.gov

Studies on thiazole-based hydrazones targeting breast cancer cells have utilized MD simulations to confirm that the compounds remain stable within the binding site of the target protein. nih.gov Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). Low and convergent RMSD and RMSF values (typically below 2 nm) indicate that the ligand-protein complex is stable and does not undergo significant conformational changes during the simulation period. nih.gov These simulations provide strong evidence that the interactions observed in static docking models are maintained in a more dynamic, solution-like environment. nih.gov

ADME Prediction and Pharmacokinetic Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to evaluate the drug-likeness and pharmacokinetic profile of a compound. nih.gov Various this compound derivatives have been subjected to these computational analyses to assess their potential for oral bioavailability. nih.govnih.gov

Web-based tools like SwissADME are commonly employed to calculate physicochemical properties and assess them against established criteria, such as Lipinski's Rule of Five. nih.govmdpi.com This rule suggests that orally active drugs should generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Studies on various thiazole derivatives have shown that many of the synthesized compounds comply with these rules, indicating good potential for drug-likeness and oral absorption. nih.govnih.gov The "BOILED-Egg" model, another predictive tool, is used to estimate gastrointestinal absorption and brain penetration. researchgate.net The successful prediction of favorable ADME properties for these derivatives supports their further development as potential therapeutic agents. nih.govnih.gov

| Property | General Guideline (Lipinski's Rule) | Observation for Thiazole Derivatives | Reference |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | Generally compliant | nih.gov |

| LogP (Lipophilicity) | ≤ 5 | Generally compliant | nih.gov |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Generally compliant | nih.gov |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Generally compliant | nih.gov |

| Oral Bioavailability | High | Predicted to be good for many derivatives | nih.gov |

Quantum Chemical Insights (e.g., FMO, NBO analyses)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and stability of molecules. nih.govresearchgate.net For this compound derivatives, these methods have been used to analyze Frontier Molecular Orbitals (FMOs) and perform Natural Bond Orbital (NBO) analysis.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO (E_gap) is a crucial parameter for determining a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For a series of thiazole-based hydrazones, the HOMO-LUMO energy gap was found to range from 3.595 eV to 4.123 eV, indicating varying levels of reactivity and stability depending on the substituents. nih.gov

NBO analysis is used to study charge transfer and intramolecular interactions. nih.gov It helps in understanding the delocalization of electron density between different parts of the molecule, which can be critical for its biological activity and interaction with protein targets. researchgate.net In thiazole hydrazones, NBO analysis has revealed strong intramolecular interactions, with stabilization energies as high as 24.1 kcal/mol, confirming significant electronic charge delocalization within the molecular structure. researchgate.net

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold can serve as a basis for such screening campaigns. For instance, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as potential inhibitors of protein kinase CK2 through virtual screening experiments. nih.gov

Pharmacophore-based virtual screening is another powerful approach. nih.gov In this method, a model is built based on the essential structural features of known active inhibitors. This pharmacophore model is then used to screen databases, like the ZINC database, for novel compounds that match these features. nih.govnih.gov This strategy has been successfully applied using various thiazole-containing scaffolds to discover new potential inhibitors for targets like carbonic anhydrase, demonstrating the utility of the thiazole core in finding novel bioactive molecules. nih.govnih.gov

Analytical and Characterization Techniques in Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of thiazole-5-carbohydrazide derivatives by analyzing the interaction of the molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular framework of organic compounds. Both ¹H and ¹³C NMR are routinely used to confirm the structure of thiazole-carbohydrazide derivatives. nih.govnih.gov

In ¹H NMR spectra of various thiazole-carbohydrazide hydrazones, the proton of the thiazole (B1198619) ring typically appears in the range of 7.51–8.55 ppm. nih.govnih.gov The proton associated with the -NH-CO- group is generally observed as a singlet in the downfield region of 11.97–12.44 ppm, while the azomethine proton (-CH=N-) signal appears between 8.07 and 9.07 ppm. nih.gov

In ¹³C NMR spectra, the carbon atoms of the thiazole ring show characteristic signals. The C5 carbon of the thiazole ring is typically found in the range of 109.9–116.7 ppm, while the C4 and C2 carbons appear at approximately 140.4–148.5 ppm and 168.3–168.9 ppm, respectively. nih.govacs.org The carbonyl carbon (-CO-NH-) signal is observed in the range of 148.7–157.9 ppm. nih.govacs.org

Table 1: Representative ¹H NMR Chemical Shifts for Thiazole-Carbohydrazide Derivatives

| Proton Type | Chemical Shift (δ, ppm) |

| Thiazole Ring-H | 7.51 - 8.55 |

| Azomethine (-CH=N-) | 8.07 - 9.07 |

| Amide (-NH-CO-) | 11.97 - 12.44 |

| -NH-N= | 11.24 - 11.86 |

Table 2: Representative ¹³C NMR Chemical Shifts for Thiazole-Carbohydrazide Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| Thiazole Ring C5 | 109.9 - 116.7 |

| Thiazole Ring C4 | 140.4 - 148.5 |

| Thiazole Ring C2 | 168.3 - 168.9 |

| Carbonyl (-CO-NH-) | 148.7 - 157.9 |

| Azomethine (-CH=N-) | 136.6 - 145.8 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex structural assignments. science.govnih.gov

COSY spectra are used to identify proton-proton (¹H-¹H) couplings, helping to establish connectivity between adjacent protons. sdsu.edu

HSQC experiments reveal correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). nih.govsdsu.edu

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. sdsu.eduyoutube.com

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound derivatives, various ionization methods are utilized.

Electron Ionization Mass Spectrometry (EI-MS) is commonly used, where the resulting mass spectra show the molecular ion peak [M]⁺, confirming the molecular mass of the synthesized compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with high confidence. nih.govacs.org The observed mass from HRMS is typically in good agreement with the calculated theoretical mass. acs.org

Table 3: Example HRMS Data for a Thiazole-Carbohydrazide Derivative

| Ion Type | Calculated m/z | Found m/z |

| [M+H]⁺ | 378.1380 | 378.1377 |

| [M+Na]⁺ | 400.1100 | 400.1195 |

Data for N′-Benzylidene-2-(2-benzylidenehydrazinyl)thiazole-4-carbohydrazide. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the characterization of this compound and its derivatives, IR spectra provide clear evidence for key structural features. The successful synthesis of thiazole derivatives is often confirmed by a sharp, medium intensity signal between 3100-3180 cm⁻¹ corresponding to the thiazole-methine group stretching vibration. mdpi.com

Table 4: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| N-H (Amide/Hydrazide) | Stretch | 3100 - 3300 |